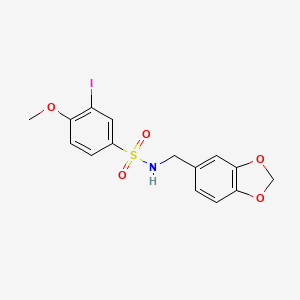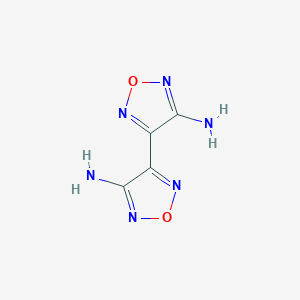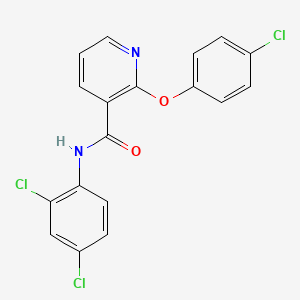
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an iodine atom, and a methoxy group attached to a benzenesulfonamide structure
准备方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety and the benzenesulfonamide structure.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, typically using methanol in the presence of a base.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the iodinated and methoxylated benzenesulfonamide under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
化学反应分析
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, using agents like sodium borohydride or lithium aluminum hydride, can reduce the sulfonamide group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anti-inflammatory agent.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Apoptosis Induction: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins.
相似化合物的比较
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide can be compared with similar compounds to highlight its uniqueness:
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds are investigated for their anticancer activity and have shown potential in inhibiting cancer cell proliferation.
The unique combination of the benzodioxole moiety, iodine atom, and methoxy group in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO5S/c1-20-13-5-3-11(7-12(13)16)23(18,19)17-8-10-2-4-14-15(6-10)22-9-21-14/h2-7,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKSNJJOOZFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-FLUORO-N-[3-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B3602297.png)
![N~2~-ethyl-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3602304.png)

![4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid](/img/structure/B3602319.png)
amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3602320.png)

![2-[(4-bromobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B3602337.png)
![3-(4-PHENYLPIPERAZINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B3602346.png)
![5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B3602349.png)
![N-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B3602356.png)
![3,6-dichloro-N-[4-(dimethylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3602359.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B3602372.png)
![methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3602378.png)
